Tetraphenyl-d20-tin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetrakis(2,3,4,5,6-pentadeuteriophenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C6H5.Sn/c4*1-2-4-6-5-3-1;/h4*1-5H;/i4*1D,2D,3D,4D,5D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHIAMBJMSSNNM-RWLYZZOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[Sn](C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310655 | |

| Record name | Stannane, tetra(phenyl-d5)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358731-93-8 | |

| Record name | Stannane, tetra(phenyl-d5)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358731-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, tetra(phenyl-d5)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Physical Properties and Applications of Tetraphenyl-d20-tin

Executive Summary

Tetraphenyl-d20-tin (CAS: 358731-93-8) is the fully deuterated isotopologue of tetraphenyltin. It serves as a critical high-precision internal standard in nuclear magnetic resonance (NMR) spectroscopy and organometallic mechanistic studies. By substituting all twenty hydrogen atoms with deuterium (

This guide details the physicochemical properties, spectroscopic advantages, and synthesis logic of this compound, designed for researchers requiring absolute isotopic purity for background-free analysis.

Chemical Identity & Molecular Architecture

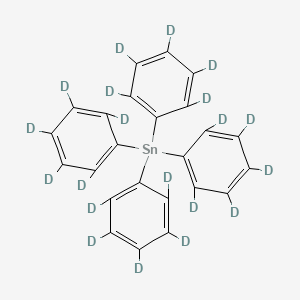

This compound consists of a central tin (Sn) atom in a tetrahedral geometry, bonded to four fully deuterated phenyl rings (

Table 1: Chemical Identity Specifications

| Property | Specification |

| Chemical Name | This compound; Tetrakis(phenyl-d5)stannane |

| CAS Number | 358731-93-8 |

| Parent Compound CAS | 595-90-4 (Tetraphenyltin) |

| Molecular Formula | |

| Molecular Weight | 447.25 g/mol (vs. 427.13 g/mol for non-deuterated) |

| Isotopic Enrichment | Typically |

| Appearance | White to off-white crystalline powder |

| Geometry | Tetrahedral ( |

Thermodynamic & Phase Behavior[3]

Understanding the phase transitions of this compound is essential for its use as a solid-state reference or in high-temperature solution studies.

Melting Point & Stability

The melting point of the deuterated analog closely mirrors the non-deuterated form due to the negligible effect of isotopic substitution on intermolecular Van der Waals forces. However, the mass difference affects the lattice vibrational energy (phonons).

-

Boiling Point: ~424 °C (Extrapolated; decomposition likely occurs near this temperature)

-

Thermal Stability: Stable up to ~250 °C; decomposes to metallic tin and polyphenyls at extreme temperatures.

Solubility Profile

For NMR applications, solubility controls the concentration limits of the standard. This compound is hydrophobic and requires non-polar organic solvents.

| Solvent System | Solubility Rating | Application Note |

| Chloroform-d ( | High | Primary solvent for organometallic NMR. |

| Benzene-d6 ( | High | Excellent for aromatic stacking studies. |

| Toluene-d8 | High | Used for variable-temperature (VT) NMR. |

| Water ( | Insoluble | Cannot be used in aqueous biological buffers. |

| Ethanol/Methanol | Low/Sparingly | Poor choice for stock solutions. |

Spectroscopic Characterization

The primary value of this compound lies in its spectroscopic signature.

A. Nuclear Magnetic Resonance (NMR)

The "d20" designation implies total transparency in

- NMR (Proton): Silent. No signals observed in the standard aromatic region (7.0–8.0 ppm). This allows researchers to integrate analyte signals in this region without overlap from the reference standard.

-

NMR: Exhibits a sharp singlet at -128 ppm (relative to

- NMR: Shows characteristic carbon signals coupled to deuterium. The C-D coupling results in triplets (or multiplets) with reduced Nuclear Overhauser Effect (NOE) intensity compared to C-H carbons.

B. Vibrational Spectroscopy (IR/Raman)

The Isotope Effect is most visible here. Following Hooke's Law (

-

C-H Stretch (Normal): ~3050 cm⁻¹

-

C-D Stretch (Deuterated): ~2250 – 2280 cm⁻¹

-

Significance: This shift moves the aromatic stretching bands into a "quiet" region of the IR spectrum, allowing for the monitoring of non-deuterated aromatic species in the same mixture.

-

Synthesis & Purification Logic

The synthesis of this compound follows a Grignard route, ensuring high isotopic incorporation. The process must be performed under anhydrous conditions to prevent quenching of the Grignard reagent by atmospheric moisture.

Mechanistic Workflow

The synthesis relies on Bromobenzene-d5 as the isotopic source.

Figure 1: Step-wise synthesis pathway from deuterated benzene to this compound.[3]

Protocol Validation:

-

Grignard Formation: The disappearance of Mg turnings confirms the formation of

. -

Coupling: Addition of

is exothermic; cooling is required to prevent side reactions (e.g., biphenyl-d10 formation). -

Purification: Recrystallization is critical to remove magnesium salts (

). The product's high MP makes it easy to separate from lower-melting impurities.

Handling, Safety & Toxicology

While Tetraphenyltin is less volatile than tri- or dialkyltins, it is still a potent organotin toxin .

Toxicological Profile (GHS Classification)

-

Acute Toxicity (Oral/Dermal): Category 3 (Toxic).[4]

-

Aquatic Toxicity: Category 1 (Very toxic to aquatic life with long-lasting effects).[4]

-

Target Organs: Central Nervous System (Neurotoxin), Liver, Immune System.

Handling Protocols

-

Engineering Controls: Always handle in a certified fume hood or glovebox.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Waste Disposal: Do not dispose of down the drain. All organotin waste must be segregated into specific heavy metal organic waste streams.

References

-

Pharmaffiliates. Tetraphenylstannane-d20 (CAS 358731-93-8) Technical Data.[5][6] Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 61146, Tetraphenyltin (Non-deuterated parent data). Retrieved from [Link][1]

Sources

- 1. Tetraphenyltin - Wikipedia [en.wikipedia.org]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. Tetraphenyltin CAS#: 595-90-4 [m.chemicalbook.com]

- 4. Tetraphenyltin | C24H20Sn | CID 61146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to the Chemical Structure and Application of Deuterated Tetraphenyltin

Abstract

Isotopically labeled compounds are indispensable tools in modern chemical and biomedical research. Among these, deuterated analogues of organometallic compounds provide a unique lens through which to study reaction mechanisms, quantify analytes with high precision, and modulate pharmacokinetic properties. This guide offers a comprehensive technical exploration of deuterated tetraphenyltin, focusing on its core structural characteristics, synthesis, and analytical validation. We delve into the causality behind its application as a gold-standard internal standard in mass spectrometry and provide field-proven protocols to illustrate its practical utility. This document is structured to serve as an authoritative reference for researchers leveraging the unique properties of deuterated organotin compounds in their work.

Introduction: The Significance of Isotopic Labeling in Organotin Chemistry

Tetraphenyltin, with the chemical formula Sn(C₆H₅)₄, is a stable, crystalline organotin compound where a central tin atom is covalently bonded to four phenyl groups in a tetrahedral geometry.[1] It serves as a valuable precursor in organometallic synthesis and has applications as a catalyst and polymer stabilizer.[2][3] While the parent compound is well-characterized, the strategic replacement of hydrogen (¹H) atoms with their stable, heavier isotope, deuterium (²H or D), unlocks a host of advanced applications.[4][5]

Deuteration, the process of incorporating deuterium, creates a molecule that is chemically almost identical to its protium counterpart but physically distinguishable by its increased mass.[6] This mass difference is the cornerstone of its utility. In drug development, this can lead to the "Kinetic Isotope Effect" (KIE), where the stronger carbon-deuterium (C-D) bond slows metabolic processes, potentially improving a drug's pharmacokinetic profile.[7][8] In analytical sciences, deuterated compounds are prized as internal standards for quantitative mass spectrometry, as their near-identical chemical behavior and distinct mass allow for precise correction of analytical variability.[9]

This guide will focus on the fully deuterated analogue, tetraphenyltin-d₂₀ (Sn(C₆D₅)₄), providing an in-depth examination of its structure and function.

Molecular Structure and Physicochemical Properties

The foundational integrity of any experimental work relies on a precise understanding of the molecule's structure. While deuteration does not significantly alter the molecular geometry, it is critical to confirm the structural parameters.

Molecular Geometry and Crystallographic Data

The central tin atom in tetraphenyltin adopts a tetrahedral coordination geometry.[1] High-precision X-ray crystallography studies on non-deuterated tetraphenyltin provide the most accurate data for its bond lengths and angles, which are considered transferable to the deuterated analogue.[10][11]

-

Sn-C Bond Length: The distance between the central tin atom and the ipso-carbon of the phenyl ring is consistently measured at approximately 2.143 Å.[10][11]

-

C-Sn-C Bond Angles: The angles between the phenyl groups are slightly distorted from the ideal tetrahedral angle of 109.5°. Measured angles are typically in the range of 108.9° and 110.5°.[10][11]

-

Phenyl Ring Conformation: The four phenyl rings are planar and arranged in a propeller-like fashion around the tin center.[10]

Caption: Tetrahedral structure of Tetraphenyltin-d₂₀.

Comparative Physicochemical Properties

The primary difference between tetraphenyltin and its deuterated analogue is the molar mass. Other physical properties remain largely unchanged.

| Property | Tetraphenyltin (Sn(C₆H₅)₄) | Tetraphenyltin-d₂₀ (Sn(C₆D₅)₄) | Rationale for Similarity/Difference |

| Molar Mass | 427.13 g/mol [1][12] | ~447.35 g/mol | Increased mass due to 20 deuterium atoms. |

| Appearance | White crystalline solid[1] | White crystalline solid | Isotopic substitution does not affect bulk crystal properties. |

| Melting Point | 224-227 °C[1][2] | Expected to be very similar | Intermolecular forces are minimally affected by deuteration. |

| Boiling Point | ~420 °C[1][2] | Expected to be very similar | |

| Density | 1.49 g/cm³[1][2] | Slightly higher | Increased mass in the same molecular volume. |

| Solubility | Insoluble in water; Soluble in toluene, chloroform.[1][2] | Insoluble in water; Soluble in toluene, chloroform. | Polarity and solvent-solute interactions are unchanged. |

Synthesis and Purification: A Validated Protocol

The synthesis of tetraphenyltin-d₂₀ requires a robust method that ensures high isotopic incorporation and chemical purity. The Grignard reaction is a highly reliable and scalable method for this purpose, predicated on the availability of a deuterated starting material.

Rationale of Synthetic Choice

The Grignard reaction provides a direct and efficient pathway for forming carbon-tin bonds. By starting with bromobenzene-d₅, the deuterium labels are introduced at the beginning of the synthesis, ensuring their incorporation into the final product. The causality is clear: the purity of the deuterated starting material directly dictates the isotopic enrichment of the final product.

Step-by-Step Synthesis Protocol

This protocol describes the synthesis of tetraphenyltin-d₂₀ via a Grignard reagent. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

-

Preparation of Phenyl-d₅-magnesium Bromide:

-

To a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel, add magnesium turnings.

-

Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.

-

Slowly add a solution of bromobenzene-d₅ in anhydrous THF to the magnesium suspension. The reaction is exothermic and should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Tin(IV) Chloride:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Slowly add a solution of tin(IV) chloride (SnCl₄) in anhydrous toluene via the dropping funnel. This reaction is highly exothermic and can form a thick white precipitate.

-

Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

-

-

Workup and Purification:

-

Carefully quench the reaction by slowly pouring the mixture over ice containing a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer. Extract the aqueous layer with toluene or diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude tetraphenyltin-d₂₀ by recrystallization from a suitable solvent like hot toluene or xylene to obtain a pure, white crystalline product.[2][13]

-

Caption: Synthesis workflow for Tetraphenyltin-d₂₀.

Structural Characterization and Isotopic Verification

Following synthesis, a multi-faceted analytical approach is required to confirm the chemical identity, purity, and, most importantly, the isotopic enrichment of the final product. Each technique provides a unique and complementary piece of structural information.

Mass Spectrometry (MS)

MS is the definitive technique for confirming the molecular weight and assessing the degree of deuteration.

-

Expected Molecular Ion: The molecular weight of tetraphenyltin-d₂₀ will be approximately 20 mass units higher than its non-deuterated counterpart. The exact mass will depend on the isotopic distribution of tin.

-

Isotopic Purity Assessment: High-resolution mass spectrometry can resolve the isotopic distribution of the molecular ion cluster. By analyzing the relative intensities of the peaks corresponding to d₁₉, d₁₈, etc., the isotopic enrichment (e.g., >98 atom % D) can be accurately calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous confirmation of the molecular structure and the specific sites of deuteration.

-

¹H NMR: For a highly enriched tetraphenyltin-d₂₀ sample dissolved in a deuterated solvent (e.g., CDCl₃), the proton NMR spectrum should be devoid of signals in the aromatic region (~7.2-7.6 ppm).[14] The presence of any residual peaks in this area directly quantifies the level of incomplete deuteration.

-

²H NMR (Deuterium NMR): This is a powerful, direct method for observing the incorporated deuterium. A single signal in the aromatic region confirms the successful labeling of the phenyl rings. The integration of this peak can be used for quantitative assessment.[15]

-

¹¹⁹Sn NMR: The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to its chemical environment. The spectrum should show a single resonance, with a chemical shift very close to that reported for non-deuterated tetraphenyltin, confirming the tetrahedral Sn(IV) center.[16]

| Analytical Technique | Expected Result for Tetraphenyltin-d₂₀ | Purpose of Analysis |

| Mass Spectrometry | Molecular Ion (M⁺) ~447 m/z (for ¹²⁰Sn) | Confirm molecular weight and isotopic enrichment. |

| ¹H NMR | Absence of signals in the aromatic region. | Verify complete deuteration of phenyl rings. |

| ²H NMR | Single, strong resonance in the aromatic region. | Directly confirm the presence and location of deuterium. |

| ¹¹⁹Sn NMR | Single resonance near the shift of Sn(C₆H₅)₄. | Confirm the integrity of the organotin core structure. |

Application Profile: The Internal Standard in Quantitative Analysis

The primary and most critical application of tetraphenyltin-d₂₀ is as an internal standard (IS) for the quantification of tetraphenyltin and related phenyltin compounds by chromatographic and mass spectrometric methods.

The Principle of Isotope Dilution Mass Spectrometry

The trustworthiness of this method stems from a simple, powerful principle. The deuterated internal standard is chemically identical to the analyte. When a precise amount of the IS is added to a sample at the beginning of the workflow, it experiences the exact same physical and chemical changes as the analyte—including any loss during extraction, derivatization, or injection.[17] In the mass spectrometer, the analyte and the IS are separated by their mass difference. By measuring the ratio of the analyte signal to the IS signal, one can calculate the exact amount of analyte in the original sample, as the ratio remains constant regardless of sample loss.

Protocol: Quantification of Tetraphenyltin in a Sample Matrix

This protocol outlines a general workflow for using tetraphenyltin-d₂₀ as an internal standard with LC-MS.

-

Stock Solution Preparation: Prepare a certified stock solution of tetraphenyltin-d₂₀ in a suitable solvent (e.g., toluene) at a known concentration (e.g., 100 µg/mL).

-

Calibration Curve: Create a series of calibration standards by adding varying, known amounts of a non-deuterated tetraphenyltin standard to vials. To each vial, add a fixed amount of the tetraphenyltin-d₂₀ internal standard solution.

-

Sample Preparation: To an unknown sample (e.g., an environmental water extract, a polymer digest), add the same fixed amount of the tetraphenyltin-d₂₀ internal standard solution as used in the calibrators.

-

LC-MS Analysis: Analyze the calibration standards and the unknown sample by LC-MS. The chromatographic method should separate tetraphenyltin from other matrix components. The mass spectrometer should be set to monitor for the specific m/z of both the analyte (tetraphenyltin) and the internal standard (tetraphenyltin-d₂₀).

-

Data Processing:

-

For each calibration standard, calculate the peak area ratio (Area of Analyte / Area of IS).

-

Plot this ratio against the known concentration of the analyte to generate a linear calibration curve.

-

Calculate the peak area ratio for the unknown sample and use the calibration curve equation to determine its original concentration.

-

Caption: Quantitative analysis workflow using an internal standard.

Conclusion

Deuterated tetraphenyltin is more than a mere structural curiosity; it is a high-precision tool engineered for specific, demanding analytical applications. Its structure, a simple tetrahedral arrangement, is fundamentally identical to its non-deuterated parent, yet the mass difference imparted by twenty deuterium atoms provides the critical handle for its distinction in mass spectrometry. The synthesis, while requiring careful execution under inert conditions, is based on foundational organometallic principles, leading to a product whose identity and isotopic purity can be rigorously validated by a suite of spectroscopic techniques. As demonstrated, its role as an internal standard in isotope dilution mass spectrometry represents a self-validating system of the highest caliber, enabling researchers to achieve levels of accuracy and precision in quantification that would otherwise be unattainable. This guide has aimed to provide not just the "what" but the "why" behind the structure and application of this vital research compound.

References

-

Title: Tetraphenyltin - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Crystal Structure of Tetraphenyltin(IV) (a Redetermination) Source: ResearchGate / Australian Journal of Chemistry URL: [Link]

-

Title: Application of deuterium in research and development of drugs Source: ResearchGate / Beni-Suef University Journal of Basic and Applied Sciences URL: [Link]

-

Title: Crystal structure of tetraphenyltin Source: Journal of the Chemical Society A - RSC Publishing URL: [Link]

-

Title: Deuterated Alkyl- and Aryltin compounds Source: Chiron.no URL: [Link]

-

Title: Synthesis and Characterization of Tetraphenyltin Source: UKEssays.com URL: [Link]

-

Title: Schematic presentation for the synthesis of phenyltins. Source: ResearchGate URL: [Link]

-

Title: Deuterium in drug discovery: progress, opportunities and challenges Source: RSC Medicinal Chemistry / PMC URL: [Link]

-

Title: (PDF) Crystal structure of tetraphenyltin(IV) (a redetermination) Source: ResearchGate URL: [Link]

-

Title: Tetraphenyltin | C24H20Sn | CID 61146 Source: PubChem - NIH URL: [Link]

-

Title: Precision isotopic analysis of organotin compounds by high-resolution NMR spectroscopy Source: ResearchGate URL: [Link]

-

Title: Isotopic Labelling Reactions Source: Mass Spectra URL: [Link]

-

Title: Tetramethyltin study by NMR spectroscopy in the gas and liquid phase Source: ResearchGate URL: [Link]

-

Title: (PDF) Deuterated Drugs - Weighty times ahead for the lab? Source: ResearchGate URL: [Link]

-

Title: "Gas-Phase Hydrogen-Deuterium Exchange and Fragmentation Studies of Tet" Source: W&M ScholarWorks URL: [Link]

-

Title: From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs Source: Deuteration.com URL: [Link]

-

Title: NMR Chemical Shifts of Trace Impurities Source: Squarespace URL: [Link]

-

Title: Hydrogen Deuterium Exchange and other Mass Spectrometry-based Approaches for Epitope Mapping Source: PMC - PubMed Central URL: [Link]

-

Title: Applications of Deuterium in Medicinal Chemistry Source: PubMed URL: [Link]

-

Title: Tetramethylsilane (TMS) & Deuterated Solvents Revision Note Source: Save My Exams URL: [Link]

Sources

- 1. Tetraphenyltin - Wikipedia [en.wikipedia.org]

- 2. Tetraphenyltin CAS#: 595-90-4 [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chiron.no [chiron.no]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Tetraphenyltin - Tin tetraphenyl [sigmaaldrich.com]

- 13. ukessays.com [ukessays.com]

- 14. savemyexams.com [savemyexams.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. DSpace [scholarworks.wm.edu]

A Comprehensive Technical Guide to the Solubility of Tetraphenyl-d20-tin in Organic Solvents

Introduction

In the landscape of modern analytical chemistry, particularly in mass spectrometry-based quantification, the use of stable isotope-labeled internal standards is fundamental to achieving accuracy and precision. Tetraphenyl-d20-tin (Sn(C₆D₅)₄), the deuterated analog of tetraphenyltin, serves as a critical internal standard for the analysis of organotin compounds. Organotins are used in a variety of industrial applications, from PVC stabilizers to agrochemicals, but are also recognized as significant environmental pollutants with notable toxicity.[1] Accurate monitoring of these compounds is therefore of paramount importance for both environmental and health-related research.

The efficacy of an internal standard is contingent upon its correct and consistent preparation, which begins with the creation of a homogenous stock solution. Consequently, a thorough understanding of the solubility of this compound in various organic solvents is not merely a matter of procedural convenience but a cornerstone of reliable data generation. This guide provides an in-depth examination of the solubility characteristics of this compound, offering both qualitative data and a detailed protocol for quantitative solubility determination to aid researchers, scientists, and drug development professionals in their experimental design and execution.

Note on Deuterated vs. Non-Deuterated Analog: Direct, quantitative solubility data for this compound is not widely published. However, the physicochemical properties of deuterated and non-deuterated isotopologues are nearly identical. Therefore, this guide will utilize the extensive available data for Tetraphenyltin (Sn(C₆H₅)₄) as a highly reliable proxy for its deuterated counterpart. Any minor differences in solubility are expected to be negligible for the purposes of preparing standard solutions.

Physicochemical Properties of Tetraphenyltin

Understanding the fundamental properties of a compound is essential for predicting its behavior in different solvent systems. Tetraphenyltin is a white, crystalline solid with a high molecular weight and a stable tetrahedral structure.[2] Its key properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₂₄H₂₀Sn | [3][4] |

| Molar Mass | 427.13 g/mol | [3][4] |

| Melting Point | 224-227 °C | [2][3][4] |

| Boiling Point | >420 °C | [2][3][5] |

| Density | 1.49 g/cm³ | [2][3] |

| Appearance | White crystalline powder | [2][3] |

The molecule consists of a central tin atom bonded to four phenyl rings. This structure results in a nonpolar molecule, a key determinant of its solubility characteristics, governed by the principle of "like dissolves like".[6]

Qualitative Solubility of Tetraphenyltin in Organic Solvents

The solubility of tetraphenyltin is primarily dictated by the polarity of the solvent. As a nonpolar compound, it exhibits greater solubility in nonpolar organic solvents and is virtually insoluble in highly polar solvents like water. The following table summarizes the qualitative solubility data compiled from various chemical and safety datasheets.

| Solvent | Polarity | Solubility | Observations & Citations |

| Water | High | Insoluble | Consistently reported as insoluble in aqueous systems.[2][3][4][5] |

| Toluene | Low | Soluble | Often used as a reaction solvent for its synthesis.[2][3][5] |

| Benzene | Low | Soluble | Particularly effective when heated.[3][5] |

| Xylene | Low | Soluble | Similar to benzene and toluene; solubility increases with heat.[2][3][5] |

| Chloroform | Medium | Soluble | A common solvent for organometallic compounds.[2][5] |

| Carbon Tetrachloride | Low | Soluble | [5] |

| Ethanol | High | Slightly Soluble | Limited solubility due to the solvent's polarity and hydrogen bonding.[2][5] |

| Diethyl Ether | Low | Insoluble | Reported as insoluble, which may be due to specific crystal packing energies.[3] |

| Tetrahydrofuran (THF) | Medium | Soluble | Ethers like THF are generally good solvents for organometallics. |

Factors Influencing Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the balance of enthalpy and entropy changes. For a compound like tetraphenyltin, several factors are at play:

-

Solvent Polarity: This is the most critical factor. Nonpolar solvents like toluene and chloroform can effectively solvate the nonpolar phenyl groups of the molecule through van der Waals interactions, overcoming the crystal lattice energy of the solid.[6] Polar solvents like water or ethanol cannot form effective interactions, failing to break down the solute-solute forces.[7]

-

Temperature: The solubility of solids in liquids generally increases with temperature.[6] Several sources note that tetraphenyltin's solubility is significantly improved in hot solvents like benzene and xylene.[3] This is because the added thermal energy helps to overcome the energy barrier required to break the crystal lattice structure.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the solid tetraphenyltin molecules together in their crystal structure must be overcome by solute-solvent interactions. The high melting point of tetraphenyltin suggests a stable and well-ordered crystal lattice, which explains why it requires relatively nonpolar and effective solvating agents to dissolve.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values (e.g., in mg/mL or mol/L), a rigorous experimental method is required. The "shake-flask" method is a well-established and reliable technique for determining the equilibrium solubility of a solid in a solvent.[8]

Causality Behind Experimental Choices

This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

-

Use of Excess Solid: Adding an excess of the solute guarantees that the solvent becomes fully saturated and that the final concentration measured is the saturation point.[8]

-

Extended Equilibration Time: Allowing the mixture to agitate for 24-48 hours is crucial for slow-dissolving crystalline compounds to reach thermodynamic equilibrium.[9]

-

Precise Temperature Control: Solubility is temperature-dependent. A constant temperature bath ensures that the results are reproducible and relevant to a specific, defined condition.[8]

-

Filtration: Passing the saturated solution through a syringe filter removes all undissolved microcrystals, which would otherwise lead to an overestimation of the solubility.[1]

-

Gravimetric Analysis: Evaporating the solvent and weighing the residual solid is a direct and accurate method for determining the mass of the dissolved solute.[9]

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh approximately 20-30 mg of this compound into several glass vials. Record the exact mass.

-

Select a panel of organic solvents for testing (e.g., Toluene, Chloroform, Tetrahydrofuran, Ethanol).

-

Set a shaker or orbital incubator to a constant temperature (e.g., 25 °C).

-

-

Equilibration:

-

Add a precise volume (e.g., 2.0 mL) of the chosen solvent to each vial containing the solid.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in the temperature-controlled shaker and agitate at a constant speed for 24 to 48 hours. Visually confirm that excess, undissolved solid remains at the bottom of each vial.[8][9]

-

-

Sample Collection and Filtration:

-

Remove the vials from the shaker and allow them to stand for at least 1 hour in the same temperature-controlled environment to let the undissolved solid settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Attach a 0.2 µm PTFE syringe filter to the syringe. PTFE is recommended for its broad chemical compatibility with organic solvents.

-

Dispense and discard the first 0.5 mL of the filtrate to saturate the filter material and avoid adsorption effects.[9]

-

Filter the remaining solution into a pre-weighed, clean, and dry collection vial. Record the exact volume of the filtered solution collected.

-

-

Analysis (Gravimetric Method):

-

Place the collection vials in a vacuum oven or under a gentle stream of nitrogen to slowly evaporate the solvent completely. Avoid excessive heat which could potentially degrade the compound.

-

Once the solvent is fully evaporated, place the vials in a desiccator to cool to room temperature without absorbing atmospheric moisture.

-

Weigh the vials containing the dried solute.

-

Calculate the mass of the dissolved solid by subtracting the initial vial weight from the final weight.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of filtered solution in mL)

-

Workflow Visualization

The following diagram illustrates the key steps in the quantitative solubility determination protocol.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Practical Considerations and Safety

Handling and Storage

-

Tetraphenyltin and its deuterated analog are stable under normal laboratory conditions.[3][4] They should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and strong acids.[10]

-

When preparing solutions, ensure the use of anhydrous (dry) solvents where possible, as moisture can sometimes affect the stability of organometallic compounds.

Safety Precautions

-

Toxicity: Organotin compounds, including tetraphenyltin, are classified as toxic. They are toxic if swallowed, in contact with skin, and toxic or fatal if inhaled.[2][11] It is also identified as a potential neurotoxin and endocrine disruptor.[2][11]

-

Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[10]

-

Disposal: Dispose of all waste containing tetraphenyltin in accordance with local, state, and federal regulations for hazardous chemical waste. Due to its high aquatic toxicity, it must not be released into the environment.[2][11]

Conclusion

A comprehensive understanding of the solubility of this compound is essential for its effective use as an internal standard in analytical methodologies. As a nonpolar molecule, it exhibits high solubility in nonpolar aromatic and chlorinated solvents such as toluene, benzene, and chloroform, and limited solubility in polar solvents like ethanol. For applications requiring precise concentrations, the shake-flask method provides a robust and reliable protocol for determining quantitative solubility. By adhering to the detailed methodology and safety precautions outlined in this guide, researchers can ensure the accurate preparation of standard solutions, thereby enhancing the quality and reliability of their analytical data.

References

-

Persson, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 14.11: Preparation of Organometallic Compounds. Retrieved from [Link]

-

ChemBK. (2024, April 10). TETRAPHENYLTIN. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetraphenyltin. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2016, December 18). Solubilities of metal-organic compounds?. Retrieved from [Link]

-

UKEssays. (2018, January 29). Synthesis and Characterization of Tetraphenyltin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tetraphenyltin. PubChem Compound Database. Retrieved from [Link]

-

Ereztech. (n.d.). Tetraphenyltin. Retrieved from [Link]

-

ResearchGate. (2014, April 9). How can one measure the saturation solubility of a drug?. Retrieved from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. youtube.com [youtube.com]

- 3. quora.com [quora.com]

- 4. scribd.com [scribd.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. researchgate.net [researchgate.net]

- 9. sciencebuddies.org [sciencebuddies.org]

- 10. www1.udel.edu [www1.udel.edu]

- 11. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

Stability and storage of deuterated tin compounds

Title: Precision Management of Deuterated Tin Reagents: Stability, Storage, and Quality Control for Drug Discovery

Subtitle: A Technical Guide to Tributyltin Deuteride (

Abstract

In the high-stakes arena of drug development, deuterated organotin reagents—specifically Tributyltin Deuteride (

The Stability Paradox: Sn-D vs. Sn-H

To handle these reagents effectively, one must understand the underlying physics. The stability of organotin hydrides is governed by the homolytic bond dissociation energy (BDE) of the Tin-Hydrogen bond.

-

The Isotope Effect: The Sn-H bond is relatively weak (~74 kcal/mol), making it an excellent radical hydrogen donor. The Sn-D bond is slightly stronger (approx. +1.2 to 1.5 kcal/mol) due to the lower zero-point vibrational energy of the heavier isotope.

-

Practical Implication: While

reacts slightly slower than its protio-analog (a primary Kinetic Isotope Effect), it is equally sensitive to oxygen and light. The mechanism of degradation is a radical chain reaction where atmospheric oxygen inserts into the Sn-D bond, forming peroxides that rearrange into thermodynamically stable (and useless) tin oxides.

Key Degradation Pathway:

Core Directive: The "Gold Standard" Storage Protocol

Do not rely on manufacturer packaging for long-term storage once the septum is pierced. Follow this autonomous storage loop to maintain >98% isotopic purity.

A. The Vessel & Atmosphere

-

Primary Container: Amber borosilicate glass with a Teflon-lined screw cap. Clear glass allows UV initiation of the radical oxidation chain.

-

Headspace: Argon is superior to Nitrogen. Argon is heavier than air and forms a "blanket" over the liquid surface, whereas Nitrogen can mix more easily with intruding air.

-

Seal: Parafilm is insufficient. Use electrical tape or a secondary containment jar with desiccant for long-term storage.

B. Temperature & Stabilizers

-

Temperature: Store at 2–8°C . Freezing is generally unnecessary and can cause repeated expansion/contraction stress on seals.

-

Stabilizers: Commercial

often contains ~0.05% BHT (Butylated Hydroxytoluene) as a radical scavenger. If synthesizing

C. Workflow Visualization

Figure 1: Decision matrix for the intake and storage of deuterated organotin reagents. Note the critical visual check for turbidity (tin oxide formation).

Quality Control: Self-Validating Systems

Trusting the label is a risk in isotope chemistry. Use these two spectroscopic checkpoints to validate the reagent before committing valuable drug scaffolds to reaction.

Checkpoint 1: FT-IR Spectroscopy (The Quick Check)

The mass difference between H and D causes a predictable shift in vibrational frequency.

-

Mechanism: The frequency of vibration (

) is inversely proportional to the square root of the reduced mass ( -

The Standard:

stretches strongly at 1800–1850 cm⁻¹ . -

The Deuterium Shift:

will shift by a factor of-

Target Peak: Look for a strong, sharp band at 1300–1330 cm⁻¹ .

-

Validation: Absence of the 1800 cm⁻¹ peak confirms high isotopic purity (>95% D).

-

Checkpoint 2: NMR (The Gold Standard)

This method validates both chemical purity and isotopic enrichment simultaneously.

-

Chemical Shift:

approx. -90 ppm (relative to -

Coupling Constants (

):-

In

, the Tin-Proton coupling ( -

In

, this coupling collapses due to the lower gyromagnetic ratio of deuterium ( -

Validation: You should observe a 1:1:1 triplet (due to spin-1 Deuterium) with a coupling constant (

) of approximately 290–300 Hz . -

Note: If you see a doublet with

Hz, your reagent has protonated (degraded) or exchanged with moisture.

-

| Parameter | Validation Criteria | ||

| Appearance | Clear Colorless Liquid | Clear Colorless Liquid | Reject if white precipitate (Oxide) |

| IR Stretch | ~1810 cm⁻¹ | ~1310 cm⁻¹ | Absence of 1810 peak = High %D |

| Doublet ( | Triplet ( | Distinct multiplet pattern confirms D-label |

Safety & Handling

Organotins are neurotoxic and endocrine disruptors. Deuterated variants share these hazards.

-

Permeability:

is highly lipophilic. It penetrates nitrile gloves rapidly. Double gloving (Nitrile over Laminate) is recommended for prolonged handling. -

Quenching Spills: Do not use water (immiscible). Absorb with vermiculite, then treat the solid waste with a 10% solution of Potassium Fluoride (KF) in methanol. This converts the volatile hydride/chloride to the insoluble, polymeric, and less toxic tributyltin fluoride (

).

References

-

Organic Chemistry Portal. Tributyltin Hydride: Reactivity and Mechanisms. [Link]

The Phenylating Powerhouse: A Technical Guide to Non-deuterated Tetraphenyltin in Catalysis

Foreword: Beyond the Bulk Reagent - Unveiling the Catalytic Nuances of Tetraphenyltin

For the seasoned researcher in organic synthesis and drug development, the name tetraphenyltin, SnPh₄, often evokes its role as a stable, crystalline solid primarily used as a phenyl group donor in cross-coupling reactions. While this application is indeed a cornerstone of its utility, a deeper dive into its chemical persona reveals a more multifaceted catalytic agent. This technical guide moves beyond the surface-level applications to provide an in-depth exploration of non-deuterated tetraphenyltin's role in catalysis. We will dissect its function in the venerable Stille cross-coupling, explore its emerging utility in polymerization, and touch upon its potential as a Lewis acid catalyst. This document is crafted for the practicing scientist, offering not just protocols, but the underlying rationale to empower informed experimental design and innovation.

The Stille Reaction: A Reliable Workhorse for C-C Bond Formation

The palladium-catalyzed Stille cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and tetraphenyltin serves as an efficient and air-stable source of phenyl groups.[1][2] Its solid nature and thermal stability offer handling advantages over some of the more volatile and pyrophoric organotin reagents.

The Catalytic Cycle: A Symphony of Three Movements

The generally accepted mechanism for the Stille coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide or carbon-triflate bond of the organic electrophile (R-X), forming a Pd(II) intermediate.

-

Transmetalation: This is often the rate-determining step.[3] The organotin reagent, in this case tetraphenyltin, transfers a phenyl group to the palladium center, displacing the halide or triflate.

-

Reductive Elimination: The two organic groups (R and phenyl) on the palladium complex are eliminated to form the desired C-C bond, regenerating the active Pd(0) catalyst.

Experimental Protocol: Stille Coupling of Aryl Bromides with Tetraphenyltin

The following protocol is a robust starting point for the phenylation of aryl bromides, adapted from a highly atom-efficient method.[4]

Materials:

-

Aryl bromide (1.0 mmol, 4.0 eq.)

-

Tetraphenyltin (0.25 mmol, 1.0 eq.)

-

Pd(PPh₃)₄ (0.01 mmol, 1 mol%)

-

Sodium acetate (NaOAc) (2.0 mmol)

-

Polyethylene glycol 400 (PEG-400) (3 mL)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a round-bottom flask, add the aryl bromide, tetraphenyltin, Pd(PPh₃)₄, and sodium acetate.

-

Add PEG-400 to the flask.

-

Flush the flask with an inert gas for 5-10 minutes.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The PEG-400 and inorganic salts will remain in the aqueous phase after washing with water.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable Pd(0) precatalyst that readily generates the active catalytic species in solution.[4]

-

Solvent: PEG-400 serves as a green, non-toxic, and recyclable solvent. Its polar nature can facilitate the reaction and product isolation.[4]

-

Base: Sodium acetate is a mild base that has been shown to be effective in promoting the Stille coupling.[4]

-

Stoichiometry: The use of four equivalents of the aryl bromide to one equivalent of tetraphenyltin allows for the potential transfer of all four phenyl groups, maximizing atom economy.[4]

Performance Data: Stille Coupling with Tetraphenyltin

The efficiency of tetraphenyltin in Stille couplings is demonstrated in the following table, which summarizes the yields for the phenylation of various aryl bromides using the aforementioned protocol.[4]

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 97 |

| 2 | 4-Bromoacetophenone | 4-Acetylbiphenyl | 95 |

| 3 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 96 |

| 4 | 4-Bromotoluene | 4-Methylbiphenyl | 85 |

| 5 | 2-Bromopyridine | 2-Phenylpyridine | 92 |

Tetraphenyltin in Polymerization Catalysis

Beyond its well-established role in cross-coupling, tetraphenyltin exhibits interesting catalytic activity in the realm of polymerization, particularly in the ring-opening polymerization (ROP) of cyclic esters.

Ring-Opening Polymerization of Lactide

High molecular weight poly(lactic acid) (PLA) is a biodegradable and biocompatible polyester with numerous applications. The ring-opening polymerization of lactide is a common method for its synthesis, and tetraphenyltin has been investigated as an initiator for this process.[5]

Mechanism of Initiation:

While the precise mechanism is still a subject of study, it is believed that tetraphenyltin can initiate the polymerization, although it may not proceed through a "living" mechanism.[5] The initiation may involve the coordination of the lactide monomer to the tin center, followed by nucleophilic attack and ring-opening.

Experimental Protocol: Melt Polymerization of D,L-Lactide

The following procedure outlines a general method for the melt polymerization of D,L-lactide using tetraphenyltin as an initiator.[5]

Materials:

-

D,L-Lactide

-

Tetraphenyltin (initiator)

-

Glass polymerization tube

-

Vacuum line and inert gas source

-

High-temperature oil bath

Procedure:

-

Place a known amount of D,L-lactide and the desired amount of tetraphenyltin into a clean, dry polymerization tube.

-

Evacuate the tube under high vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Seal the tube under vacuum.

-

Immerse the sealed tube in a preheated oil bath at the desired polymerization temperature (e.g., 180 °C).

-

Allow the polymerization to proceed for the desired time (e.g., 24 hours).

-

After the specified time, remove the tube from the oil bath and allow it to cool to room temperature.

-

Break open the tube and dissolve the resulting polymer in a suitable solvent (e.g., chloroform).

-

Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).

-

Collect the polymer by filtration and dry it under vacuum to a constant weight.

Causality of Experimental Choices:

-

Melt Polymerization: Performing the reaction in the melt avoids the use of solvents and can lead to higher molecular weight polymers.

-

Inert Atmosphere: The exclusion of moisture is crucial as water can act as an initiator and lead to lower molecular weight polymers with broader distributions.

-

Initiator Concentration: The ratio of monomer to initiator can be varied to target different molecular weights, although the relationship may not be linear.[5]

Performance Data: Lactide Polymerization

The use of tetraphenyltin as an initiator for D,L-lactide polymerization has been shown to produce high molecular weight PLA. However, the molecular weight distribution is often broad, and the polymerization does not exhibit the characteristics of a living polymerization.[5]

| Initiator Concentration (mol%) | Polymerization Time (h) | Polymerization Temperature (°C) | Number Average Molecular Weight (Mn) | Polydispersity Index (PDI) |

| 0.1 | 24 | 180 | Varies | Broad |

| 0.5 | 24 | 180 | Varies | Broad |

Note: The original study reported a broad scattering of nonreproducible molecular weight values in single polymerizations, suggesting sensitivity to impurities.[5]

Emerging Applications: Tetraphenyltin as a Lewis Acid and Co-catalyst

While less explored, the electrophilic nature of the tin center in tetraphenyltin suggests its potential as a Lewis acid catalyst in organic reactions.

Potential in Lewis Acid Catalysis

Organotin compounds can act as Lewis acids, activating substrates towards nucleophilic attack.[6] While tetraorganotin compounds are generally considered poor acceptors, their Lewis acidity can be enhanced under certain conditions or with specific substrates. Potential applications could include Diels-Alder reactions or Mukaiyama aldol reactions, although specific examples with tetraphenyltin as the primary catalyst are not yet widely reported in the literature.

Role as a Co-catalyst in Ziegler-Natta Polymerization

Ziegler-Natta catalysts are crucial for the production of polyolefins. These systems typically consist of a transition metal compound and a main group organometallic co-catalyst. While organoaluminum compounds are the most common co-catalysts, the potential for other organometallic species, including organotins, has been considered. The role of the co-catalyst is to alkylate the transition metal center and generate the active catalytic species. Further research is needed to fully elucidate the effectiveness of tetraphenyltin in this capacity.

Safety and Handling

Tetraphenyltin, like other organotin compounds, is toxic and should be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or absorbed through the skin. It is also toxic to aquatic life. Always consult the Safety Data Sheet (SDS) before use and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion and Future Outlook

Non-deuterated tetraphenyltin is a versatile reagent with significant applications in catalysis that extend beyond its common use as a phenylating agent in Stille cross-coupling reactions. Its stability, ease of handling, and demonstrated efficacy in both C-C bond formation and polymerization make it a valuable tool for synthetic chemists. While its role in Stille reactions is well-established, its potential as a catalyst for polymerization and as a Lewis acid remains an area ripe for further exploration. Future research will likely focus on developing more sustainable and atom-economical catalytic systems utilizing tetraphenyltin and on expanding its application to a broader range of catalytic transformations. As our understanding of its catalytic capabilities deepens, tetraphenyltin is poised to become an even more indispensable reagent in the arsenal of the modern synthetic chemist.

References

-

Zhou, W.-J., Wang, K.-H., & Wang, J.-X. (2009). Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. Organic Chemistry Portal. Available at: [Link]

-

Stille Coupling. (2023). Chemistry LibreTexts. Available at: [Link]

-

Stille Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Stille Couplings Catalytic in Tin: The “Sn-O” Approach. (2001). Michigan State University Department of Chemistry. Available at: [Link]

-

Stille Cross-Coupling. (2025). J&K Scientific LLC. Available at: [Link]

-

The Stille Reaction, 38 Years Later. (n.d.). diva-portal.org. Available at: [Link]

-

Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. (2004). Michigan State University Department of Chemistry. Available at: [Link]

-

The Mechanisms of the Stille Reaction. (n.d.). University of Windsor. Available at: [Link]

-

Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2024). RSC Publishing. Available at: [Link]

-

Synthesis and Characterization of Tetraphenyltin. (2018). UKessays.com. Available at: [Link]

-

Lewis Base Catalysis of the Mukaiyama Directed Aldol Reaction: 40 Years of Inspiration and Advances. (2014). National Institutes of Health. Available at: [Link]

-

The ring-opening polymerization of D,L-lactide in the melt initiated with tetraphenyltin. (n.d.). University of Twente Research Information. Available at: [Link]

-

Theoretical investigation on the mechanism and kinetics of the ring-opening polymerization of ε-caprolactone initiated by tin(II) alkoxides. (2014). National Institutes of Health. Available at: [Link]

-

Review of organotin compounds: chemistry and applications. (2023). ResearchGate. Available at: [Link]

-

Ethylene polymerization reactions with Ziegler–Natta catalysts. I. Ethylene polymerization kinetics and kinetic mechanism. (2025). ResearchGate. Available at: [Link]

-

Tetraphenyltin. (n.d.). Wikipedia. Available at: [Link]

-

Ring-Opening Polymerization of ε-Caprolactone Using Novel Tin(II) Alkoxide Initiators. (2008). ResearchGate. Available at: [Link]

-

Ethylene Polymerization Reactions with Multicenter Ziegler-Natta Catalysts—Manipulation of Active Center Distribution. (n.d.). onlinelibrary.wiley.com. Available at: [Link]

-

A Review of Organotin Compounds: Chemistry and Applications. (2018). Lupine Publishers. Available at: [Link]

-

Mild and Robust Stille Reactions in Water using Parts Per Million Levels of a Triphenylphosphine‐Based Palladacycle. (2019). ResearchGate. Available at: [Link]

-

Kinetic Analysis of the Living Ring-Opening Polymerisation of L-Lactide with Tin(II) Initiators. (2025). ResearchGate. Available at: [Link]

-

Comparative Studies between Conventional Techniques and Green Chemistry to Synthesis of Novel Piperidinium Salts Ionic Liquids (PBSILs). (2022). ResearchGate. Available at: [Link]

-

A Review of Organotin Compounds: Chemistry and Applications. (2023). ResearchGate. Available at: [Link]

-

Ring-opening polymerization of ε-caprolactone mediated by a di-zinc complex bearing a macrocyclic thioether-phenolate [OSSO]-type ligand. (2021). RSC Publishing. Available at: [Link]

-

Diastereoselection in Lewis-Acid-Mediated Aldol Additions. (n.d.). Michigan State University Department of Chemistry. Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Stille Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]

- 5. ris.utwente.nl [ris.utwente.nl]

- 6. Poly(l-lactide)s with tetraphenylethylene: role of polymer chain packing in aggregation-induced emission behavior of tetraphenylethylene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Organotin Compounds: Environmental Persistence, Toxicology, and Analytical Protocols

Executive Summary

Organotin compounds (OTCs) represent a paradoxical class of organometallic chemicals: historically invaluable for industrial utility (biocides, PVC stabilizers) yet catastrophic for aquatic ecosystems.[1][2][3] For researchers and drug developers, OTCs are not merely environmental contaminants; they are potent nuclear receptor agonists that serve as a case study for endocrine disruption and metabolic reprogramming (obesogens).

This technical guide synthesizes the environmental fate of OTCs with their molecular mechanism of action—specifically their interaction with RXR-PPARγ pathways—and provides a validated ISO-compliant analytical protocol for their quantification.

Molecular Architecture & Physicochemical Properties

The toxicity and persistence of organotins stem from the stability of the Sn–C bond. Unlike many organometallics that hydrolyze rapidly in water, the Sn–C bond is kinetically stable, allowing these compounds to persist and bioaccumulate.

Structural Classification

OTCs follow the general formula RₙSnX₄₋ₙ , where:

-

R = Organic group (butyl, phenyl, octyl).

-

X = Anion (chloride, oxide, carboxylate).

-

n = 1–4 (Mono-, Di-, Tri-, Tetra-).

Bioavailability Factors

-

Tri-substituted (R₃SnX): The most toxic class (e.g., Tributyltin - TBT, Triphenyltin - TPT). They are highly lipophilic (Log Kow ~ 3.8–4.1), driving rapid partitioning into biological membranes and sediments.

-

Di-substituted (R₂SnX₂): Used in plastics (PVC stabilizers). Less lipophilic but potent immunotoxins.

-

Speciation: In aqueous environments, the "X" group dissociates. The cationic species (

) binds strongly to negatively charged clay particles and organic matter in sediments, creating long-term legacy contamination.

Mechanism of Action: The Nuclear Receptor Pathway

For drug development professionals, the OTC mechanism is a critical reference point for off-target toxicity screening . OTCs do not merely act via cellular necrosis; they hijack the endocrine system by mimicking natural ligands for nuclear receptors.

The RXR/PPARγ Axis

TBT and TPT are high-affinity ligands for the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) .[4][5]

-

Nanomolar Potency: TBT activates PPARγ-RXRα heterodimers at nanomolar concentrations, comparable to pharmaceutical thiazolidinediones (e.g., Rosiglitazone).

-

Covalent Binding: Crystallographic studies reveal that TBT forms a covalent bond with Cysteine 432 in the ligand-binding pocket of RXRα, locking the receptor in an active conformation.

-

Biological Outcome:

-

In Gastropods: Induces Imposex (superimposition of male organs on females) by altering aromatase activity and steroid titers.

-

In Mammals: Acts as an Obesogen .[5] It drives multipotent stromal cells toward adipocyte differentiation rather than osteoblast formation, promoting fat accumulation and bone loss.

-

Visualization: The Signaling Cascade

The following diagram illustrates the pathway from cellular entry to transcriptional activation.

Figure 1: Mechanism of Organotin Toxicity via Nuclear Receptor Activation.

Environmental Fate & Degradation[6][7]

Understanding degradation is vital for remediation strategies. OTCs degrade via stepwise dealkylation , removing organic groups until only inorganic tin remains.

Degradation Kinetics Table

| Matrix | Dominant Process | Half-Life ( | Notes |

| Water Column | Photolysis / Biodegradation | Days to Weeks | Rapid UV breakdown; TBT converts to DBT quickly. |

| Aerobic Soil | Microbial Degradation | ~100 Days | Fungal/bacterial cleavage of Sn-C bond. |

| Anaerobic Sediment | Burial / Adsorption | 10 - 50+ Years | Lack of oxygen halts dealkylation. TBT acts as a "legacy pollutant." |

Visualization: Dealkylation Pathway

Figure 2: Stepwise environmental degradation of Tributyltin.

Analytical Protocol: GC-MS Quantification

Scientific Integrity Note: Direct analysis of organotins is impossible due to their polarity and low volatility. They must be derivatized. The Sodium Tetraethylborate (NaBEt₄) method is superior to Grignard reagents for environmental samples because it allows in-situ derivatization in the aqueous phase , eliminating the need for strict anhydrous conditions.[6]

Protocol: Determination of Organotins in Sediment/Water (Based on ISO 17353)

Reagents

-

Derivatizing Agent: 2% (w/v) Sodium tetraethylborate (NaBEt₄) in 0.1 M NaOH.[7] Warning: Prepare fresh daily. Highly air-sensitive.

-

Extraction Solvent: Hexane or Pentane (Pesticide Grade).

-

Buffer: Acetate buffer (pH 4.5).

-

Internal Standard: Tripropyltin (TPrT) or deuterated TBT (

-TBT).

Step-by-Step Workflow

-

Sample Preparation:

-

pH Adjustment (Critical Control Point):

-

Adjust sample pH to 4.5 ± 0.2 using acetate buffer.

-

Why? NaBEt₄ activity is pH-dependent.[6] At pH < 4, the reagent decomposes too fast; at pH > 6, reaction yield drops.

-

-

In-Situ Derivatization:

-

Add Internal Standard (TPrT).

-

Add 1 mL of 2% NaBEt₄ solution.

-

Add 5 mL Hexane immediately.

-

Shake vigorously for 30 minutes. The ethyl groups transfer to the tin atom, forming volatile ethyl-butyltin species (e.g.,

).

-

-

Phase Separation & Cleanup:

-

Recover the upper hexane layer.

-

Pass through a Florisil or Alumina column if the matrix is complex (to remove lipids/sulfur).

-

-

GC-MS Analysis:

Visualization: Analytical Workflow

Figure 3: ISO 17353 compliant workflow for Organotin analysis.

Future Outlook & Remediation

While the IMO (International Maritime Organization) banned TBT in antifouling paints in 2008, the "legacy" issue remains in port sediments.

-

Dredging: Effective but risky; resuspension can release buried TBT back into the water column.

-

Bioremediation: Research focuses on identifying cold-adapted bacteria (e.g., Pseudomonas, Aeromonas) capable of degrading TBT in anaerobic conditions.

-

Drug Discovery Relevance: The TBT-RXR interaction model is now a standard positive control in screening libraries for "metabolic disruptors," influencing how new pharmaceutical candidates are evaluated for environmental safety.

References

-

Hiromori, Y., et al. (2009). Structure-dependent activation of peroxisome proliferator-activated receptor (PPAR) gamma by organotin compounds.[2][4][11][12] Chemical-Biological Interactions. Link

-

le Maire, A., et al. (2009). Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors.[2][4][12][13] EMBO Reports. Link

-

International Organization for Standardization (ISO). (2005).[9] Water quality — Determination of selected organotin compounds — Gas chromatographic method (ISO 17353:2005).[9] Link

-

World Health Organization (WHO). (2006). Mono- and disubstituted methyltin, butyltin, and octyltin compounds. Concise International Chemical Assessment Document 73. Link

-

Cole, R.F., et al. (2015). Organotins in the environment: From a historical perspective to the present. Environmental Science: Processes & Impacts. Link

Sources

- 1. www2.gov.bc.ca [www2.gov.bc.ca]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. [Health and environmental risk assessment of organotin pollution in Japan] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of environmental organotin toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resources.strem.com [resources.strem.com]

- 7. gcms.cz [gcms.cz]

- 8. Frontiers | Occurrence and risk assessment of organotin compounds in the surface water of the upper Yangtze River Estuary [frontiersin.org]

- 9. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 10. mdpi.com [mdpi.com]

- 11. Structure-dependent activation of peroxisome proliferator-activated receptor (PPAR) gamma by organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Organotins Are Potent Activators of PPARγ and Adipocyte Differentiation in Bone Marrow Multipotent Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells [frontiersin.org]

Tetraphenyl-d20-tin: Commercial Supply Chain & Technical Application Guide

Executive Summary

Tetraphenyl-d20-tin (

This guide analyzes the commercial availability of this compound, delineates verified suppliers, and provides a validated protocol for preparing interference-free NMR external standards.

Part 1: Technical Profile & Specifications

Before procuring, researchers must verify the isotopic enrichment levels to ensure experimental integrity.

| Parameter | Specification | Critical Note |

| Chemical Name | This compound; Tetrakis(phenyl-d5)stannane | |

| CAS Number | 358731-93-8 | Distinct from unlabelled CAS 595-90-4 |

| Molecular Formula | ||

| Molecular Weight | 447.25 g/mol | Unlabelled MW is 427.13 g/mol |

| Isotopic Enrichment | ≥ 99 atom % D | Essential for suppressing H-1 signals |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in Chloroform ( | Use deuterated solvents for NMR |

| Stability | Stable under ambient conditions | Toxic : Neurotoxin & Marine Pollutant |

Part 2: Commercial Landscape & Supplier Analysis

The supply market for this compound is niche. Unlike common solvents, this compound is not stocked by general chemical warehouses. It is primarily manufactured by specialized stable isotope laboratories.[5]

Primary Manufacturers & Distributors

The following table synthesizes current market data regarding stock holders and authorized distributors.

| Supplier / Manufacturer | Catalog / Ref # | Pack Sizes | Availability Status | Role |

| CDN Isotopes | D-5564 | 0.1 g, 0.25 g | In Stock (Primary Source) | Manufacturer |

| Fisher Scientific | 30319862 | 0.1 g | Distributor (Ships from CDN) | Distributor |

| CymitQuimica | 3U-D5564 | 100 mg, 250 mg | In Stock (EU Focus) | Distributor |

| Pharmaffiliates | PA PST 015350 | Custom | Inquiry Based | Custom Synthesis |

| LGC Standards | (Varies) | Varies | Distributor | Distributor |

Procurement Logic & Lead Times

-

North America: Direct purchase from CDN Isotopes (Canada) typically offers the fastest lead time (2–5 days).

-

Europe: CymitQuimica or local Fisher Scientific branches often hold stock or have established import channels, reducing customs delays (5–10 days).

-

Custom Synthesis: If bulk quantities (>1g) are required, major isotope manufacturers like Cambridge Isotope Laboratories (CIL) or Sigma-Aldrich (Merck) usually require a custom synthesis request, with lead times exceeding 8–12 weeks.

Supply Chain Visualization

The following diagram illustrates the procurement flow to minimize lead times.

Figure 1: Procurement workflow for this compound. Green nodes indicate primary stock holders.

Part 3: Technical Application – The "Silent" Standard

The Core Problem: Proton Interference

In organometallic research,

-

Standard Tetraphenyltin (

): Contains 20 protons.[1][6] In a standard reference concentration, these protons produce massive multiplets in the aromatic region (7.3–7.7 ppm). This obscures signals from the analyte's aromatic ligands (e.g., phenyl, pyridine, or thiophene groups). -

This compound (

): The deuteration removes these signals entirely from the

Experimental Protocol: Preparation of Zero-Interference External Standard

Objective: Create a reusable, sealed coaxial insert containing this compound for external referencing in multi-nuclear NMR.

Safety Prerequisite: Organotin compounds are toxic (Acute Tox. 3) and neurotoxic.[7] All weighing must occur in a fume hood or glovebox. Wear nitrile gloves and safety glasses.

Materials

-

This compound (10–20 mg).

-

Deuterated solvent (Benzene-

or Chloroform- -

Coaxial NMR insert (e.g., Wilmad or Norell stem).

-

Pasteur pipette (glass).

Step-by-Step Methodology

-

Gravimetric Preparation:

-

Weigh 15 mg of this compound into a clean 1.5 mL vial.

-

Add 0.6 mL of the chosen deuterated solvent (e.g.,

). -

Sonicate for 30 seconds to ensure complete dissolution. The solution should be clear and colorless.

-

-

Insert Filling:

-

Using a long-tip glass pipette, transfer the solution into the inner coaxial insert .

-

Fill to a height of ~50 mm (matching the standard NMR coil height).

-

-

Sealing (Critical for Longevity):

-

Option A (Flame Seal): Carefully flame-seal the top of the insert to create a permanent standard.

-

Option B (Cap): Use a tight-fitting Teflon cap if flame sealing is unavailable, but monitor for solvent evaporation over months.

-

-

Calibration:

-

Place the insert into a standard 5mm NMR tube containing pure solvent.

-

Acquire a

spectrum. -

Calibrate the singlet peak to its literature value relative to Tetramethyltin (

ppm).-

In

: -

In

:

-

-

Workflow Visualization

Figure 2: Protocol for preparing a reusable Sn-119 NMR reference insert.

References

-

National Institutes of Health (NIH) - PubChem. Tetraphenyltin (Compound Summary). Retrieved from [Link][7]

Sources

Technical Guide: Preliminary Investigation of Organotin(IV) Compounds for Therapeutic Application

Executive Summary

This technical guide outlines a rigorous framework for the synthesis, characterization, and preliminary biological evaluation of organotin(IV) compounds. Historically utilized as industrial biocides (e.g., tributyltin), organotins have emerged as promising non-platinum metallodrugs. Unlike cisplatin, which targets DNA bases, organotins primarily target the phosphate backbone and mitochondrial membranes, offering a distinct mechanism of action that may bypass varying resistance pathways. This guide prioritizes the di- and tri-organotin carboxylate classes, which currently exhibit the highest therapeutic index.

Part 1: Chemical Architecture & Synthesis

The biological efficacy of organotins is dictated by the number of organic substituents (

Synthesis Protocol: Organotin(IV) Carboxylates

Objective: Synthesize high-purity organotin carboxylates via a condensation reaction, minimizing hydrolysis byproducts.

Reagents:

-

Precursor: Diorganotin(IV) dichloride (

) or Triorganotin(IV) chloride ( -

Ligand: Carboxylic acid derivative (e.g., substituted benzoic acid).

-

Base: Sodium hydroxide (NaOH) or Triethylamine (

). -

Solvent: Anhydrous Methanol/Chloroform (1:2 v/v).

Step-by-Step Methodology:

-

Ligand Activation: Dissolve the carboxylic acid ligand (2.0 mmol) in anhydrous methanol (20 mL). Add NaOH (2.0 mmol) and stir at room temperature for 30 minutes to generate the sodium carboxylate salt in situ.

-

Metalation: Dropwise add a solution of

(1.0 mmol) dissolved in dry chloroform (10 mL) to the ligand solution.-

Note: The 2:1 stoichiometry is critical for diorganotin derivatives. Use 1:1 for triorganotin.

-

-

Reflux: Heat the mixture to reflux (approx. 60-65°C) for 6–8 hours under a nitrogen atmosphere to prevent atmospheric moisture interference.

-

Filtration: Cool to room temperature. Filter off the NaCl byproduct precipitate.[1][2]

-

Isolation: Evaporate the solvent under reduced pressure (Rotary Evaporator). Recrystallize the residue from a Hexane/Chloroform (4:1) mixture to yield the final complex.[2][3]

Structural Validation: NMR Spectroscopy

Causality: Proton (

-

Instrument Parameters: Reference standard

( -

Interpretation Standard:

-

Four-coordinate (Tetrahedral):

-60 to +200 ppm. -

Five-coordinate (Trigonal Bipyramidal):

-90 to -190 ppm. -

Six-coordinate (Octahedral):

-210 to -400 ppm. -

Self-Validation Check: If your synthesized

shows a shift near -300 ppm, the carboxylate ligands are likely chelating in a bidentate fashion, forming a six-coordinate species.

-

Visualization: Synthesis Workflow

Figure 1: Step-by-step workflow for the synthesis and validation of organotin(IV) carboxylates.

Part 2: Physicochemical Stability & Lipophilicity

Organotins are susceptible to hydrolysis, converting into insoluble organotin oxides/hydroxides in aqueous media. This degradation leads to false negatives in biological assays.

Protocol: Hydrolytic Stability Assay

Objective: Quantify the half-life (

-

Preparation: Dissolve the compound in

-DMSO to create a 10 mM stock. -

Dilution: Add

or phosphate-buffered saline (PBS, pH 7.4) to reach a final solvent ratio of 10% DMSO / 90% Buffer. -

Measurement:

-

Immediately record the

NMR spectrum (t=0). Focus on the shifting of ligand protons or the appearance of free ligand signals. -

Incubate at 37°C.

-

Record spectra at t=1h, 6h, 12h, and 24h.

-

-

Validation: If >20% free ligand is observed within 1 hour, the compound is too unstable for standard biological assays and requires structural modification (e.g., bulkier ligands to sterically hinder the Sn center).

Protocol: Lipophilicity ( )

Method: Shake-Flask Method (Miniaturized).

-

Saturate n-octanol with water and water with n-octanol for 24h.

-

Dissolve compound in the organophilic phase (pre-saturated octanol). Measure UV-Vis absorbance (

). -

Mix equal volumes of compound-octanol and pre-saturated water. Vortex for 30 min; centrifuge to separate phases.

-

Measure UV-Vis absorbance of the octanol phase (

). -

Calculation:

.-